molecular formula C17H13BrN4O3 B2863446 2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380171-22-0

2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2863446
CAS RN: 2380171-22-0
M. Wt: 401.22
InChI Key: BKUBSQDBGGSZAV-UHFFFAOYSA-N
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Description

The compound “2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one” is a complex organic molecule. It contains several functional groups including a bromofuran, azetidine, and pyridazinone . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a bromofuran ring attached to an azetidine ring, which is further attached to a pyridazinone ring . The exact 3D structure would depend on the specific spatial arrangement of these rings and the presence of any chiral centers.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the bromine atom in the bromofuran group could potentially be replaced in a substitution reaction. The azetidine ring might be opened in the presence of certain reagents. The pyridazinone group could participate in condensation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific studies on this compound, it’s challenging to predict its mechanism of action. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body. The bromofuran, azetidine, and pyridazinone groups could all potentially interact with different targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. Its bromine content could make it potentially hazardous upon decomposition .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action. It could also involve developing more efficient synthesis methods or studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3/c18-15-3-2-14(25-15)17(24)21-9-12(10-21)22-16(23)4-1-13(20-22)11-5-7-19-8-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUBSQDBGGSZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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